L-Proline, 3,4-dihydroxy-5-methyl-, (2-alpha-,3-ba-,4-ba-,5-alpha-)- (9CI) L-Proline, 3,4-dihydroxy-5-methyl-, (2-alpha-,3-ba-,4-ba-,5-alpha-)- (9CI)
Brand Name: Vulcanchem
CAS No.: 172093-98-0
VCID: VC0061363
InChI: InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1
SMILES: CC1C(C(C(N1)C(=O)O)O)O
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

L-Proline, 3,4-dihydroxy-5-methyl-, (2-alpha-,3-ba-,4-ba-,5-alpha-)- (9CI)

CAS No.: 172093-98-0

Main Products

VCID: VC0061363

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

L-Proline, 3,4-dihydroxy-5-methyl-, (2-alpha-,3-ba-,4-ba-,5-alpha-)- (9CI) - 172093-98-0

CAS No. 172093-98-0
Product Name L-Proline, 3,4-dihydroxy-5-methyl-, (2-alpha-,3-ba-,4-ba-,5-alpha-)- (9CI)
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1
Standard InChIKey VSJDWHSFHHZBIV-NEEWWZBLSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O
SMILES CC1C(C(C(N1)C(=O)O)O)O
Canonical SMILES CC1C(C(C(N1)C(=O)O)O)O
PubChem Compound 15293320
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator